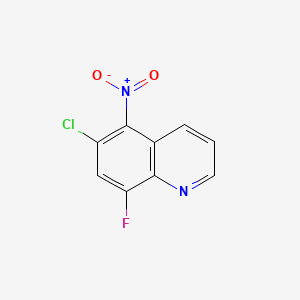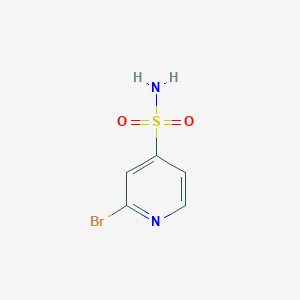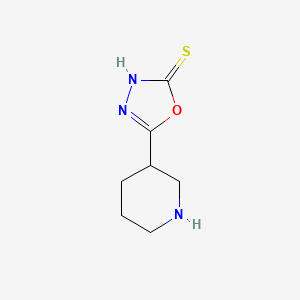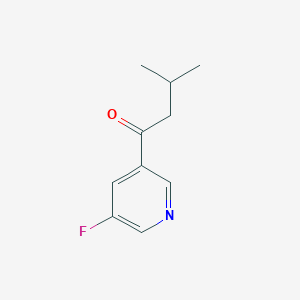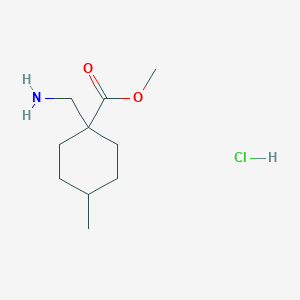
Methyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate hydrochloride: is a chemical compound with a complex structure that includes a cyclohexane ring substituted with an aminomethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate hydrochloride typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst such as trimethylchlorosilane. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In organic synthesis, methyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate hydrochloride can be used as an intermediate for the synthesis of more complex molecules .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials that require specific chemical functionalities.
Mechanism of Action
The mechanism by which methyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Aminomethyl propanol: This compound shares the aminomethyl group but differs in its overall structure and properties.
Methylphenidate: Although structurally different, methylphenidate also contains a methyl ester group and is used in medicinal applications.
Uniqueness: Methyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate hydrochloride is unique due to its specific cyclohexane ring structure and the presence of both aminomethyl and methyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H20ClNO2 |
|---|---|
Molecular Weight |
221.72 g/mol |
IUPAC Name |
methyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-8-3-5-10(7-11,6-4-8)9(12)13-2;/h8H,3-7,11H2,1-2H3;1H |
InChI Key |
XRXYMIGGACIPJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(CN)C(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


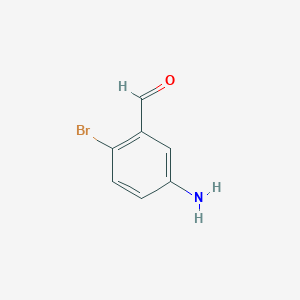

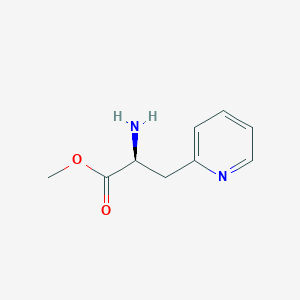
![2-Oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B13504351.png)
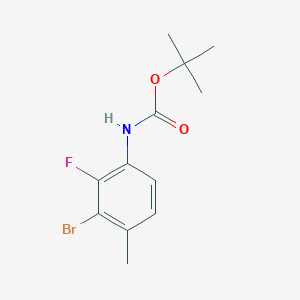

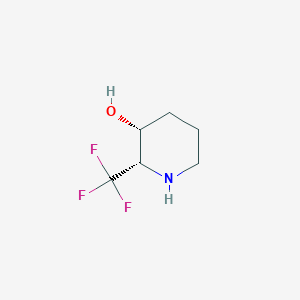
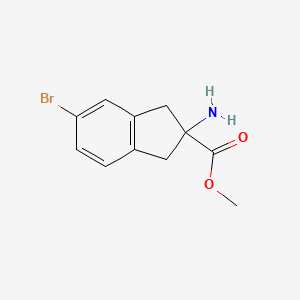
![n-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-2-phenylacetamide](/img/structure/B13504379.png)
